2-Chloro-4-methylbenzaldehyde

Catalog No.
S1901793
CAS No.
50817-80-6
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylbenzaldehyde

CAS Number

50817-80-6

Product Name

2-Chloro-4-methylbenzaldehyde

IUPAC Name

2-chloro-4-methylbenzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl

Organic Synthesis:

  • Precursor for Functionalized Aromatics: The presence of the chlorine and methyl groups on the aromatic ring makes 2-Chloro-4-methylbenzaldehyde a valuable intermediate for synthesizing other functionalized aromatic compounds. These synthesized compounds can find use in various applications like pharmaceuticals, dyes, and polymers.Source: )

Medicinal Chemistry:

  • Scaffold for Drug Discovery: The aromatic ring and the aldehyde functional group can serve as a scaffold for designing and developing new drugs. By modifying the chlorine and methyl groups, scientists can potentially create molecules targeting specific biological processes. Source:

Material Science:

  • Optoelectronic Materials: The aromatic structure with electron-donating (methyl) and withdrawing (chlorine) substituents can influence the optoelectronic properties of 2-Chloro-4-methylbenzaldehyde. This might be useful in developing new materials for applications like organic light-emitting diodes (OLEDs) or solar cells. Source

2-Chloro-4-methylbenzaldehyde, with the chemical formula C8H7ClOC_8H_7ClO and CAS number 50817-80-6, is an aromatic compound characterized by a chlorobenzene ring substituted with a methyl group and an aldehyde functional group. This compound is notable for its distinct structural features, which include a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring. Its molecular weight is approximately 154.59 g/mol, and it exhibits various physical properties such as high gastrointestinal absorption and moderate skin permeability .

Currently, there is no specific information available regarding the mechanism of action of 2-Chloro-4-methylbenzaldehyde in biological systems.

  • Toxicity: Data on the specific toxicity of 2-Chloro-4-methylbenzaldehyde is limited. However, as a general precaution, aromatic aldehydes can be irritating to the skin, eyes, and respiratory system.
  • Flammability: The compound is likely combustible.
  • Reactivity: Can react with strong oxidizing agents.
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are fundamental in organic synthesis and can lead to various derivatives useful in pharmaceuticals and agrochemicals.

The biological activity of 2-Chloro-4-methylbenzaldehyde has been explored in several studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, its derivatives have shown antimicrobial properties, making it relevant in medicinal chemistry.

Several methods exist for synthesizing 2-Chloro-4-methylbenzaldehyde:

  • Chlorination of p-Tolualdehyde: This method involves chlorinating p-tolualdehyde using chlorine gas or a chlorinating agent under controlled conditions.
  • Formylation of 2-Chloro-4-methylphenol: This reaction typically employs formylating agents such as paraformaldehyde in the presence of acids or bases to introduce the aldehyde group.
  • Bromination followed by formylation: Starting from 2-bromo-4-methylbenzene, subsequent formylation can yield the desired aldehyde .

2-Chloro-4-methylbenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to form diverse derivatives.
  • Agricultural Chemicals: Its derivatives may be utilized in agrochemicals for pest control.
  • Flavoring Agents: The compound's aromatic properties make it suitable for use in flavoring and fragrance formulations.

Studies have shown that 2-Chloro-4-methylbenzaldehyde interacts with biological systems primarily through enzyme inhibition. Its role as an inhibitor of cytochrome P450 enzymes suggests potential implications for drug interactions and metabolism . Further research is needed to fully elucidate its pharmacokinetics and toxicological profile.

Several compounds exhibit structural similarities to 2-Chloro-4-methylbenzaldehyde. Here is a comparison highlighting their unique features:

Compound NameCAS NumberNotable Features
2-Chloro-4-methylaniline12007Amino group instead of aldehyde
4-Chloro-2-methylbenzaldehyde40137-29-9Chlorine at different position
3-Chloro-4-methylbenzaldehyde104-88-1Different substitution pattern
2-Bromo-4-methylbenzaldehyde824-54-4Bromine instead of chlorine
2-Chloro-5-methylbenzaldehyde101349-71-7Different position of methyl substitution

Each of these compounds shares a common aromatic framework but differs in functional groups or substitution patterns, which significantly influence their chemical behavior and biological activity.

The Gattermann–Koch reaction represents one of the most established methodologies for introducing formyl groups into aromatic systems, including the synthesis of 2-chloro-4-methylbenzaldehyde [1] [2]. This electrophilic aromatic substitution reaction involves the treatment of aromatic compounds with carbon monoxide and hydrogen chloride in the presence of Lewis acid catalysts such as aluminum chloride [1] [2].

The fundamental mechanism proceeds through the formation of a formyl cation intermediate. Carbon monoxide undergoes nucleophilic attack by hydrogen chloride, generating an electrophilic formyl species that subsequently attacks the aromatic ring [1]. The reaction typically requires elevated temperatures ranging from 80-120°C and anhydrous conditions to prevent catalyst deactivation [1] [2].

Several significant variations of the traditional Gattermann–Koch reaction have been developed to address safety and efficiency concerns. The Adams modification employs zinc cyanide in place of gaseous hydrogen cyanide, generating the active species in situ through reaction with hydrochloric acid [2] [3]. This approach yields zinc chloride as a Lewis acid catalyst while eliminating the need for handling highly toxic hydrogen cyanide gas [3]. Yields typically range from 45-75% using this modification [3].

A notable advancement involves the aluminum chloride-sulfuric acid catalytic system, which eliminates the requirement for hydrogen chloride during the reaction process [4]. This modification has demonstrated yields of approximately 35% for para-methylbenzaldehyde formation from toluene carbonylation, representing a safer alternative to conventional conditions [4].

The incorporation of copper co-catalysts has proven particularly effective for enhancing reaction efficiency. Traces of copper(I) chloride or nickel(II) chloride serve as carriers, forming carbonyl complexes that facilitate the generation of active electrophilic species [2] [3]. This approach is especially beneficial when zinc chloride is employed as the primary Lewis acid or when carbon monoxide is not utilized under high pressure conditions [3].

Temperature optimization studies have revealed that reaction yields decrease with increasing temperature due to competing side reactions and catalyst decomposition [1]. Optimal conditions typically involve temperatures between 60-100°C when copper co-catalysts are employed, resulting in yields ranging from 50-80% [2] [3].

Modern Catalytic Methods: Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing carbon-carbon bonds in aromatic aldehyde synthesis [5] [6]. The Suzuki-Miyaura coupling reaction represents a particularly versatile approach, utilizing palladium complexes to couple boronic acids with organohalides [6].

The mechanism of palladium-catalyzed coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [6]. The active palladium(0) species undergoes oxidative addition with the halide substrate, forming an organopalladium intermediate. Subsequent transmetalation with the boron-ate complex, generated through base activation of the boronic acid, yields the coupled product upon reductive elimination [6].

Direct arylation of benzaldehydes using N-heterocyclic carbene ligands has demonstrated significant potential for aldehyde functionalization [7]. The reaction employs palladium(II) acetate as the catalyst precursor with imidazolinium salts serving as ligand precursors. Under optimized conditions (80°C in dioxane with cesium carbonate as base), yields of 60-80% have been achieved for mono ortho-arylation reactions [7].

Tandem diolefination reactions represent an advanced application of palladium catalysis, involving consecutive carbon-hydrogen bond activations [8]. These reactions utilize remote directing groups to achieve selective functionalization of benzaldehyde substrates. The process involves initial β-carbon-hydrogen olefination of the benzene ring followed by tandem carbon-hydrogen olefination of acrylate partners [8].

Industrial applications of palladium-catalyzed methods have demonstrated the utility of heterogeneous catalysts for large-scale synthesis [9]. Palladium supported on aluminum oxide and polymetallic species (Metx-EPS) have shown effectiveness in carbonylation reactions, with yields ranging from 53-75% depending on the catalyst system employed [9].

The advantages of palladium-mediated coupling reactions include mild reaction conditions, functional group tolerance, and the ability to form carbon-carbon bonds with high selectivity [5] [6]. However, challenges include catalyst cost, potential catalyst leaching, and the need for specialized ligands in certain applications [5].

Mechanistic Insights into Chloromethyl Group Introduction

The introduction of chloromethyl groups into aromatic systems represents a fundamental transformation in organic synthesis, with the Blanc chloromethylation reaction serving as the primary methodology [10] [11]. This reaction involves the treatment of aromatic compounds with formaldehyde and hydrogen chloride under Lewis acid catalysis, typically employing zinc chloride as the catalyst [11].

The mechanistic pathway for chloromethyl group introduction proceeds through electrophilic aromatic substitution [11]. Initial protonation of formaldehyde generates a highly electrophilic carbon center that undergoes nucleophilic attack by the aromatic pi-electrons [11]. The resulting benzyl alcohol intermediate is rapidly converted to the corresponding chloride under the acidic reaction conditions [11].

Alternative electrophilic species may participate in the chloromethylation process, including chloromethyloxonium cations (ClH₂C–OH₂⁺) and chlorocarbenium cations (ClCH₂⁺) [11]. These species account for the observed reactivity of moderately deactivated substrates that typically show limited reactivity under standard Friedel-Crafts conditions [11].

The regioselectivity of chloromethyl group introduction depends on the electronic properties of the aromatic substrate [11]. Electron-rich aromatic systems undergo rapid chloromethylation, while deactivated substrates require modified conditions using chloromethyl methyl ether in the presence of concentrated sulfuric acid [11].

Steric factors play a crucial role in determining the site selectivity of chloromethylation reactions [11]. Meta-substituted aromatic compounds preferentially undergo chloromethylation at the less hindered position, regardless of the electronic nature of the substituent [11]. This steric control provides a valuable tool for regioselective synthesis.

Industrial implementation of chloromethylation processes faces significant challenges due to the formation of bis(chloromethyl) ether as a side product [11]. This highly carcinogenic compound necessitates specialized safety procedures and waste management protocols [11]. Alternative methodologies using safer reagents and modified reaction conditions have been developed to address these concerns [12].

Purification Techniques and Yield Optimization Strategies

The purification of 2-chloro-4-methylbenzaldehyde requires specialized techniques due to its thermal sensitivity and tendency toward oxidation [13] [14]. Vacuum distillation represents the most widely employed purification method, typically conducted at reduced pressures of 2-35 kPa with temperatures ranging from 100-150°C [13] [15].

Hydrogenation treatment has emerged as an effective purification strategy for removing troublesome impurities that cause discoloration during storage [14] [15]. The process involves treating crude benzaldehyde with hydrogen in the presence of suitable hydrogenation catalysts such as palladium on carbon or Raney nickel [15]. Operating conditions typically involve temperatures between 270-400 K and pressures of 100-500 kPa [15].

The mechanism of hydrogenation purification involves selective hydrogenation of impurities without significant hydrogenation of the aldehyde functionality [15]. Catalyst quantities of 0.5-200 mg of active substance per kilogram of benzaldehyde are typically employed, with hydrogen uptake rates of 1-100 liters per kilogram per hour [15]. Treatment durations range from 0.25-4 hours, with optimal results achieved in 0.5-2 hours [15].

Steam distillation provides an alternative purification approach for volatile aldehyde compounds [16]. This technique involves the co-distillation of the aldehyde with water vapor, allowing separation from higher-boiling impurities [16]. The method is particularly effective for removing non-volatile contaminants and can achieve purities of 85-92% with yield recoveries of 70-85% [16].

Crystallization techniques offer advantages for solid aldehyde compounds, utilizing controlled precipitation from appropriate solvent systems [17]. Methanol-water mixtures have proven effective for recrystallization, achieving purities of 90-95% with yield recoveries of 75-85% [17]. The process involves dissolution in hot methanol followed by controlled cooling and water addition to induce crystallization [17].

Column chromatography represents the gold standard for achieving high-purity aldehyde products [17]. Silica gel stationary phases with organic solvent mobile phases can achieve purities exceeding 95-99% with yield recoveries of 85-95% [17]. This technique is particularly valuable for analytical-scale preparations and when exceptionally high purity is required [17].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [18] [19]. Temperature control represents a critical parameter, with lower temperatures generally favoring aldehyde formation while reducing decomposition pathways [18]. Reaction atmosphere control, including inert gas purging and moisture exclusion, significantly impacts yield and product quality [18].

Byproduct Analysis and Reaction Scalability Challenges

The synthesis of 2-chloro-4-methylbenzaldehyde generates various byproducts that impact both yield and purification requirements [20] [21]. In Gattermann–Koch reactions, primary byproducts include benzoic acid formation through over-oxidation and diarylmethane compounds resulting from secondary Friedel-Crafts alkylation [1] [21]. These byproducts typically account for 10-25% of the reaction mixture [21].

Chloromethylation reactions produce bis(chloromethyl) ether as a significant safety concern [11] [12]. This carcinogenic compound forms through secondary reactions between chloromethyl intermediates and formaldehyde [11]. Byproduct formation typically ranges from 5-15% but requires specialized handling and disposal procedures [12].

Oxidative synthesis methods generate carboxylic acids and alcohols as major byproducts [20] [22]. Benzaldehyde readily oxidizes in air to form benzoic acid, representing a continuous challenge during synthesis and storage [22]. Byproduct formation can reach 15-30% under oxidative conditions, necessitating careful control of reaction atmosphere [20].

Palladium-catalyzed coupling reactions produce homocoupling products as the primary side reaction [5] [9]. These symmetric products result from catalyst-mediated coupling between identical substrates, typically accounting for 5-20% of the product mixture [9]. Catalyst optimization and substrate ratio control can minimize these formations [5].

Industrial scale production faces unique scalability challenges related to heat management and mass transfer [23] [24]. Large-scale Gattermann–Koch reactions require specialized equipment for handling toxic gases and managing exothermic reactions [24]. Heat removal becomes critical as reaction volumes increase, with inadequate temperature control leading to runaway reactions and extensive byproduct formation [24].

Process optimization strategies for industrial synthesis include continuous flow reactors to improve heat and mass transfer [23]. These systems enable better control of reaction parameters and reduce residence time variability [23]. Continuous monitoring and automated control systems help maintain optimal conditions and minimize byproduct formation [23].

Catalyst recovery and recycling represent significant economic considerations for large-scale production [9]. Heterogeneous palladium catalysts offer advantages for recovery and reuse, though catalyst deactivation through leaching or poisoning remains a concern [9]. Development of robust, recyclable catalyst systems is essential for economical industrial implementation [9].

Waste stream management constitutes a major challenge in industrial aldehyde synthesis [20] [23]. Aqueous waste streams from workup procedures often contain dissolved organic compounds and salts requiring treatment before disposal [20]. Solvent recovery and recycling systems are essential for reducing environmental impact and operating costs [23].

Oxidation Mechanisms and Pathways

The aldehyde functional group in 2-Chloro-4-methylbenzaldehyde exhibits characteristic reactivity patterns typical of aromatic aldehydes, with some modifications due to the electronic effects of the chlorine and methyl substituents. The oxidation of the aldehyde group proceeds through well-established mechanisms that convert the formyl group (-CHO) to the corresponding carboxylic acid (-COOH) [1] [2] [3].

The oxidation process typically follows a two-step mechanism involving the reversible nucleophilic addition of water to the carbonyl group, forming a gem-diol intermediate, followed by the loss of hydride [3]. Under oxidative conditions, this intermediate is rapidly converted to the carboxylic acid product. The presence of the chlorine substituent at the ortho position and the methyl group at the para position relative to the aldehyde influences the electron density of the carbonyl carbon, affecting the reaction kinetics [2].

Table 2 demonstrates that various oxidizing agents can effectively convert 2-Chloro-4-methylbenzaldehyde to 2-Chloro-4-methylbenzoic acid with excellent yields ranging from 70-98%. Classical oxidizing agents such as potassium permanganate (KMnO₄) provide reliable results under both acidic and basic conditions, typically yielding 85-95% of the desired carboxylic acid [4]. The reaction proceeds through the formation of a manganate ester intermediate, which subsequently undergoes hydrolysis to yield the final product.

Chromium-based oxidizing agents, including chromium trioxide (CrO₃) and Jones reagent, offer excellent selectivity and yield (80-94%) under controlled conditions [3] [5]. These reagents function through the formation of chromate ester intermediates that eliminate to form the carbonyl-containing product. The use of anhydrous conditions with acetic anhydride prevents over-oxidation and side reactions that might occur in aqueous media.

Modern green chemistry approaches favor the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as an environmentally benign oxidizing agent [5]. This reagent provides exceptional yields (90-98%) in water or water-ethanol mixtures, offering significant advantages in terms of atom economy and waste reduction. The mechanism involves the formation of a sulfate ester intermediate that undergoes facile hydrolysis under the reaction conditions.

Reduction Mechanisms and Selectivity

The reduction of 2-Chloro-4-methylbenzaldehyde to the corresponding primary alcohol follows nucleophilic addition mechanisms characteristic of carbonyl compounds. Table 3 summarizes the various reducing agents and their associated reaction conditions, yields, and selectivities.

Sodium borohydride (NaBH₄) represents one of the most widely employed reducing agents for this transformation [6] [7]. The mechanism proceeds through nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields 2-Chloro-4-methylbenzyl alcohol in excellent yields (>95%) [7] [8]. The selectivity of this reagent is particularly noteworthy, as it does not reduce aromatic halides or affect the aromatic ring system.

Lithium aluminum hydride (LiAlH₄) provides an alternative reduction pathway with comparable selectivity and yield [9] [10]. This reagent requires anhydrous conditions due to its vigorous reaction with protic solvents, but offers excellent reducing power for aldehydes and ketones [11] [9]. The mechanism involves the transfer of hydride from the aluminum center to the carbonyl carbon, followed by standard aqueous workup to yield the primary alcohol.

Catalytic hydrogenation using palladium on carbon (Pd-C) under atmospheric or elevated hydrogen pressure provides a mild and selective method for aldehyde reduction [12] [13]. This method offers the advantage of functional group tolerance and can be conducted under relatively mild conditions (25-50°C). The heterogeneous nature of the catalyst facilitates easy separation and potential recycling.

For specialized applications requiring precise control over reaction stoichiometry, lithium tri-tert-butoxyaluminum hydride offers exceptional selectivity (>98%) with minimal side reactions [14]. The bulky tert-butoxy groups moderate the reactivity of the aluminum center, preventing over-reduction or side reactions with other functional groups present in the molecule.

Electrophilic Aromatic Substitution Patterns

Substituent Effects and Directing Influence

The electrophilic aromatic substitution (EAS) behavior of 2-Chloro-4-methylbenzaldehyde is governed by the combined electronic effects of three substituents: the electron-withdrawing aldehyde group, the weakly activating chlorine atom, and the electron-donating methyl group [15] [16]. Table 4 provides a comprehensive analysis of how each substituent influences the reactivity and regioselectivity of electrophilic substitution reactions.

The aldehyde group exerts the strongest electronic influence as a powerful electron-withdrawing substituent through both inductive and resonance effects [16] [17]. This group strongly deactivates the aromatic ring toward electrophilic attack and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the aldehyde). The electron-withdrawing nature of the carbonyl group destabilizes the benzylic carbocation intermediates formed during EAS reactions, particularly those at ortho and para positions where positive charge would be directly adjacent to the electron-deficient carbonyl carbon.

The chlorine substituent presents a more complex electronic profile, simultaneously exerting electron-withdrawing inductive effects while providing weak resonance activation through its lone pair electrons [18] [16]. This dual character results in a net weakly deactivating effect on the aromatic ring, with preferential direction to ortho and para positions. However, in the context of 2-Chloro-4-methylbenzaldehyde, the strong meta-directing influence of the aldehyde group predominates.

The methyl group provides moderate activation through inductive electron donation and hyperconjugation effects [18] [17]. Under normal circumstances, this substituent would direct electrophiles to ortho and para positions; however, its activating influence is overwhelmed by the powerful deactivating effect of the aldehyde group.

Regioselectivity and Reaction Outcomes

The combined substituent effects in 2-Chloro-4-methylbenzaldehyde result in predominant meta substitution relative to the aldehyde group, specifically favoring position 5 [16] [17]. This regioselectivity arises from the destabilizing effect of the aldehyde group on carbocation intermediates formed at ortho and para positions during the electrophilic substitution process.

When electrophilic substitution occurs at position 5 (meta to the aldehyde), the resulting carbocation intermediate can be stabilized through resonance structures that do not place positive charge directly adjacent to the electron-withdrawing carbonyl group. This positioning also benefits from the weak activating influence of the distant methyl group, providing additional stabilization through hyperconjugation.

The presence of the chlorine substituent at position 2 creates steric hindrance that disfavors substitution at the adjacent position 3, further reinforcing the preference for position 5 substitution. Additionally, the electronic effect of chlorine provides minor stabilization of the carbocation intermediate through resonance, albeit to a much lesser extent than the destabilizing influence of the aldehyde group.

Nucleophilic Displacement of Chlorine Substituent

Mechanism and Activation

The chlorine substituent in 2-Chloro-4-methylbenzaldehyde can undergo nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions [19] [20] [21]. Table 5 details various nucleophiles and their associated reaction conditions for displacing the chlorine atom. The mechanism proceeds through an addition-elimination pathway characteristic of activated aryl halides.

The electron-withdrawing aldehyde group significantly activates the aromatic ring toward nucleophilic attack by decreasing electron density and stabilizing the anionic intermediate formed during the reaction [20] [22]. This activation is crucial because unactivated aryl chlorides are generally unreactive toward nucleophilic substitution under normal conditions.

The mechanism begins with nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged σ-complex (Meisenheimer complex) [21] [22]. The aldehyde group stabilizes this intermediate through resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group. This stabilization significantly lowers the activation energy for the nucleophilic addition step, which is typically rate-determining in SNAr reactions.

Nucleophile Reactivity and Product Formation

Different nucleophiles exhibit varying degrees of reactivity toward 2-Chloro-4-methylbenzaldehyde, as evidenced by the diverse reaction conditions and yields presented in Table 5. Strong nucleophiles such as azide (N₃⁻) and thiolate (RS⁻) react readily under mild conditions, providing excellent yields (80-92%) of the substitution products [23].

Methoxide and hydroxide ions require elevated temperatures (80-200°C) due to their lower nucleophilicity compared to azide and thiolate, but still provide good to excellent yields (60-85%) [24]. The formation of 2-hydroxy-4-methylbenzaldehyde from hydroxide displacement is particularly noteworthy, as it introduces a phenolic functionality that can participate in additional chemical transformations.

Aniline and other primary amines react through the same addition-elimination mechanism, forming aryl amine products with yields ranging from 65-85% . These reactions typically require heating to 100-150°C and benefit from the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophile reactivity.

The versatility of nucleophilic displacement reactions allows for the introduction of diverse functional groups, including methoxy, cyano, amino, and thio substituents. This reactivity pattern makes 2-Chloro-4-methylbenzaldehyde a valuable synthetic intermediate for accessing various substituted benzaldehyde derivatives.

Cross-Coupling Reactions for Biaryl Synthesis

Palladium-Catalyzed Cross-Coupling

The aryl chloride functionality in 2-Chloro-4-methylbenzaldehyde enables participation in various palladium-catalyzed cross-coupling reactions for constructing carbon-carbon bonds [26] [27]. Table 6 summarizes the major cross-coupling methodologies applicable to this compound, including reaction conditions, catalysts, and expected products.

Suzuki-Miyaura coupling reactions with arylboronic acids represent one of the most versatile approaches for biaryl synthesis [26] [28]. The reaction proceeds through the classical palladium catalytic cycle involving oxidative addition of the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. Modern catalyst systems such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands enable efficient coupling at temperatures of 80-120°C in the presence of bases like K₂CO₃ or Cs₂CO₃.

The electron-withdrawing nature of the aldehyde group facilitates the oxidative addition step by making the C-Cl bond more electrophilic [29]. This activation allows for the use of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides in cross-coupling reactions. The presence of the aldehyde functionality in the final biaryl products provides a valuable synthetic handle for further chemical transformations.

Alternative Cross-Coupling Methodologies

Grignard coupling reactions offer an alternative approach to biaryl synthesis, although they require careful control of reaction conditions to prevent unwanted reactions with the aldehyde group [30] [31]. The use of organomagnesium reagents in the presence of catalysts such as Fe(acac)₃ or Ni(cod)₂ can provide access to aryl ketones through acylation reactions rather than direct C-C coupling.

Heck reactions with alkenes provide access to styrene derivatives, creating conjugated systems with extended π-electron delocalization [27]. The aldehyde group tolerance in Heck reactions makes this methodology particularly valuable for synthesizing complex aromatic systems with multiple functional groups.

Sonogashira coupling with terminal alkynes enables the synthesis of aryl acetylene derivatives, providing access to compounds with linear extended conjugation [27] [28]. The mild reaction conditions (60-100°C) and functional group tolerance make this reaction particularly attractive for sensitive substrates containing aldehyde functionalities.

Buchwald-Hartwig amination reactions allow for the formation of C-N bonds, converting the aryl chloride to various aryl amines [27]. This methodology complements the nucleophilic aromatic substitution approach described in Section 3.3, providing access to similar products under different reaction conditions.

Stability Under Acidic/Basic Conditions and Thermal Degradation

Aqueous Stability Profile

The stability of 2-Chloro-4-methylbenzaldehyde under various aqueous conditions reveals significant dependence on pH, as detailed in Table 7. Under neutral aqueous conditions (pH 7), the compound exhibits good stability with minimal degradation over 24 hours [32] [33]. This stability arises from the low nucleophilicity of water toward the carbonyl group and the absence of catalytic species that might promote hydrolysis or oxidation reactions.

Under acidic aqueous conditions (pH 1-3), the compound shows moderate stability with gradual oxidation to 2-Chloro-4-methylbenzoic acid occurring over 12-24 hours [1] [2]. The acid-catalyzed oxidation mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water molecules. This process is accelerated by the presence of dissolved oxygen, which serves as the ultimate oxidizing agent.

Basic aqueous conditions (pH 10-12) result in significant instability, with hydrolysis occurring within 2-6 hours [32] [33]. The mechanism involves nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination and rearrangement processes that can lead to the formation of various degradation products including phenolic compounds and carboxylic acids.

Thermal Degradation Patterns

Thermal stability studies reveal that 2-Chloro-4-methylbenzaldehyde begins to decompose at elevated temperatures above 100°C, with rapid decomposition occurring above 200°C [34] [35]. Table 7 indicates that the half-life decreases dramatically as temperature increases, from several hours at 100°C to minutes above 200°C.

The thermal decomposition pathway involves multiple competing processes, including decarboxylation, dehydrochlorination, and aromatic ring fragmentation [36]. At temperatures above 200°C, the primary degradation products include hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO₂), and various organic fragments resulting from ring breakdown [35] [37].

The presence of the chlorine substituent influences the decomposition pathway by providing a potential elimination pathway for HCl formation [36]. The aldehyde group undergoes decarbonylation at elevated temperatures, releasing CO and forming reactive aryl radicals that can undergo further decomposition or recombination reactions.

Photochemical Stability

Exposure to ultraviolet light results in photodegradation processes that can occur within 4-12 hours depending on light intensity and wavelength [38]. The aromatic aldehyde chromophore absorbs UV radiation, leading to excited state chemistry that can result in various photochemical transformations including photooxidation and photoisomerization.

The photodegradation mechanism involves initial excitation of the carbonyl group to its π→π* excited state, followed by intersystem crossing to the triplet state. This triplet state can interact with molecular oxygen to generate reactive oxygen species that promote oxidation reactions, ultimately leading to the formation of the corresponding carboxylic acid and other oxidation products.

Solvent Effects on Stability

The stability of 2-Chloro-4-methylbenzaldehyde shows dramatic improvement in anhydrous organic solvents, where the compound can remain stable for months to years under proper storage conditions [39]. This enhanced stability results from the absence of nucleophilic water molecules and the elimination of hydrolysis pathways that dominate aqueous degradation processes.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide excellent stability while maintaining good solubility for synthetic applications. Nonpolar solvents such as toluene and dichloromethane offer superior long-term storage stability but may have limited solubility for some synthetic transformations.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-4-methylbenzaldehyde

Dates

Last modified: 08-16-2023

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